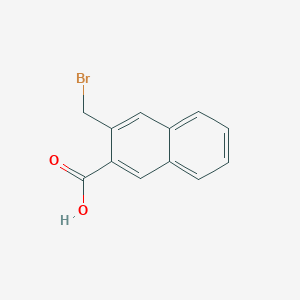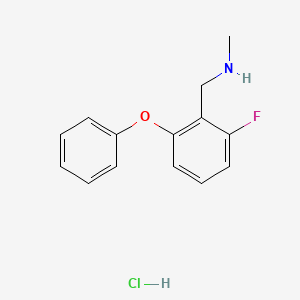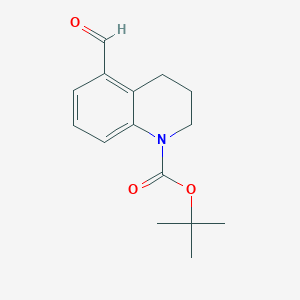
3-(Cyclohexyloxy)-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-5-nitro-1H-indazole is an organic compound that features a cyclohexyloxy group and a nitro group attached to an indazole ring Indazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole typically involves the nitration of an indazole derivative followed by the introduction of the cyclohexyloxy group. One common method is to start with 5-nitroindazole, which can be synthesized by nitrating indazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitroindazole is then reacted with cyclohexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of the indazole ring can lead to the formation of indazole-3-carboxylic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of 3-(Cyclohexyloxy)-5-amino-1H-indazole.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-5-nitro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexyloxy)-5-amino-1H-indazole: This compound is similar but has an amino group instead of a nitro group.
3-(Cyclohexyloxy)-1H-indazole: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
5-Nitroindazole: This compound lacks the cyclohexyloxy group and serves as a precursor in the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.
Uniqueness
This compound is unique due to the presence of both the cyclohexyloxy and nitro groups, which can influence its chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and provide opportunities for further functionalization in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H15N3O3/c17-16(18)9-6-7-12-11(8-9)13(15-14-12)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) |
Clave InChI |
ZXMZXNQOHAFVMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)









